![molecular formula C15H17NO B1273953 2-{[(1-Phenylethyl)amino]methyl}phenol CAS No. 128386-95-8](/img/structure/B1273953.png)

2-{[(1-Phenylethyl)amino]methyl}phenol

Vue d'ensemble

Description

The compound "2-{[(1-Phenylethyl)amino]methyl}phenol" is a type of alkylaminophenol, which is a class of compounds known for their biological importance. These compounds often exhibit interesting chemical and physical properties and have potential applications in various fields, including medicine and materials science.

Synthesis Analysis

The synthesis of alkylaminophenol compounds can be achieved through various methods. One such method is the Petasis reaction, which is a multi-component reaction that allows for the efficient synthesis of these compounds. This method has been successfully applied to synthesize a structurally related compound, "2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol" . The synthesis process typically involves the use of FTIR, 1H, 13C NMR, and UV-Vis spectrometry to confirm the structure of the synthesized compound.

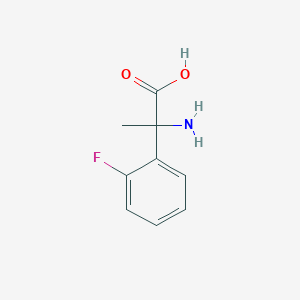

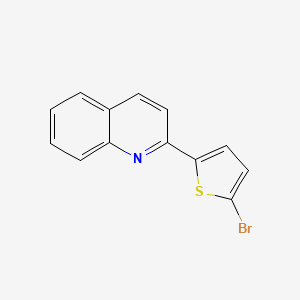

Molecular Structure Analysis

The molecular structure of alkylaminophenol compounds can be extensively studied using various spectroscopic techniques and crystallography. For instance, the structure of "2-[(benzo[d]thiazol-2-ylamino)methyl]phenol" was examined crystallographically, revealing that it crystallizes in the monoclinic space group with specific unit cell parameters . Similarly, density functional theory (DFT) calculations can be used to determine the electronic and structural properties, such as bond lengths, dihedral and bond angles, and to compare them with experimental data .

Chemical Reactions Analysis

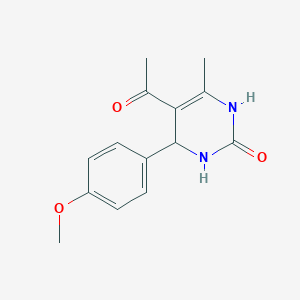

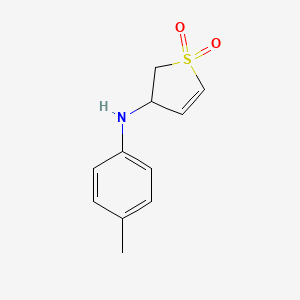

Alkylaminophenol compounds can undergo various chemical reactions, including polymerization and complexation with metals. For example, oligo-2-[(pyridine-3-yl-methylene)amino]phenol (2-PMAP) can be synthesized by oxidative polycondensation, and its monomer and oligomer can form complexes with metals like Cd, Co, Cu, and Zn . These reactions are typically characterized by spectroscopic methods and thermal analysis to understand the stability and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkylaminophenol compounds are diverse and can be tailored by modifying their molecular structure. The thermal stability of these compounds can be assessed using thermogravimetric analysis-differential thermal analysis (TGA-DTA), and their molecular weight distribution can be determined by size exclusion chromatography (SEC) . Additionally, the antimicrobial properties of these compounds and their metal complexes have been examined, showing activity against selected bacteria and fungi . Theoretical calculations, such as NLO analysis and reactivity descriptors, can also predict the reactivity and potential applications of these compounds .

Applications De Recherche Scientifique

Catalytic Activities

- A study by Hossain et al. (2017) explored the use of a new aminoalcohol phenol, related to 2-{[(1-Phenylethyl)amino]methyl}phenol, as a tridentate ligand for cis-dioxomolybdenum(vi)(L) complexes. These complexes demonstrated catalytic activities in epoxidation and sulfoxidation reactions, using tert-butyl hydroperoxide as an oxidant (Hossain et al., 2017).

Biological Evaluation and DNA Interaction

- Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives for their antimicrobial and antidiabetic activities. DNA interaction studies were conducted, indicating the potential of these compounds as anticancer agents (Rafique et al., 2022).

Corrosion Inhibition

- A study by Boughoues et al. (2020) synthesized four amine derivative compounds, including 2-{[(1-Phenylethyl)amino]methyl}phenol. They investigated their corrosion inhibition performances on mild steel in HCl medium, demonstrating the presence of a protective film on the steel surface (Boughoues et al., 2020).

Synthesis and Spectroscopy of Complexes

- Enamullah and Islam (2013) characterized chiral aminoalcohol based Schiff bases, including derivatives of 2-{[(1-Phenylethyl)amino]methyl}phenol. They coordinated these bases to copper(II)acetate, studying their spectroscopy and optical properties (Enamullah & Islam, 2013).

Structural Analysis

- Akitsu, Takeuchi, and Einaga (2004) synthesized and analyzed the structural characteristics of (RS)-3,5-dichloro-2-[[(1-phenylethyl)imino]methyl]phenol, showing intramolecular hydrogen-bond and intermolecular interactions (Akitsu et al., 2004).

Propriétés

IUPAC Name |

2-[(1-phenylethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h2-10,12,16-17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIZBEHMSPRAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394858 | |

| Record name | 2-{[(1-phenylethyl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[(1-Phenylethyl)amino]methyl}phenol | |

CAS RN |

128386-95-8 | |

| Record name | 2-{[(1-phenylethyl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)